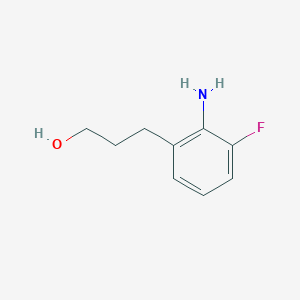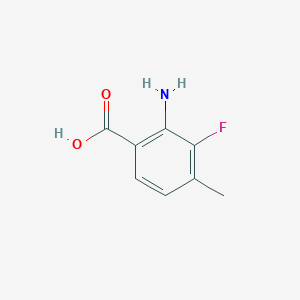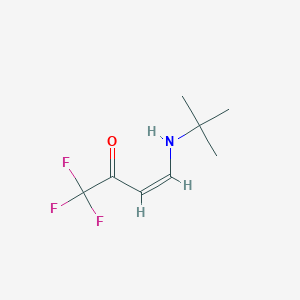
(1R,2S)-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopropane ring substituted with an ethylphenyl group and an amine group, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a cyclopropanation reaction using diazo compounds and alkenes in the presence of a catalyst.
Amine Introduction: The amine group can be introduced through reductive amination or other amination techniques.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated processes may be employed.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S)-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride can be used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for developing new pharmaceuticals, especially those targeting specific receptors or enzymes.
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-2-(2-Phenyl)cyclopropan-1-amine hydrochloride
- (1R,2S)-2-(2-Methylphenyl)cyclopropan-1-amine hydrochloride
- (1R,2S)-2-(2-Isopropylphenyl)cyclopropan-1-amine hydrochloride
Uniqueness
(1R,2S)-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity, binding interactions, and overall properties compared to similar compounds.
Propiedades
Fórmula molecular |
C11H16ClN |
|---|---|
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
(1R,2S)-2-(2-ethylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-8-5-3-4-6-9(8)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H/t10-,11+;/m0./s1 |
Clave InChI |
PRKYOYIAGMYHGL-VZXYPILPSA-N |
SMILES isomérico |
CCC1=CC=CC=C1[C@@H]2C[C@H]2N.Cl |
SMILES canónico |
CCC1=CC=CC=C1C2CC2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


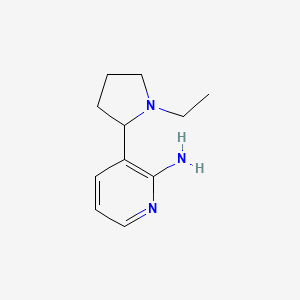


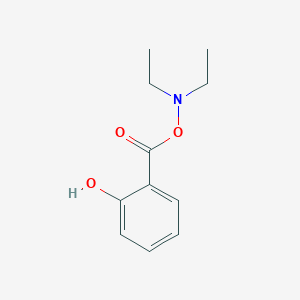



![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821350.png)


